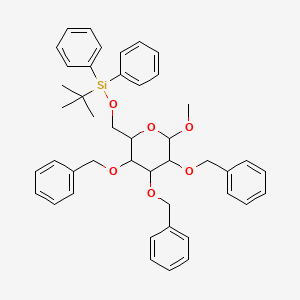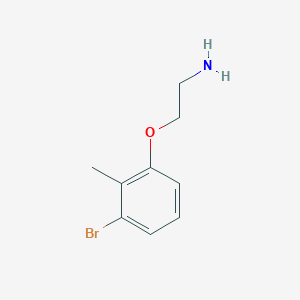
icosanoate;iron(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icosanoate is a long-chain fatty acid anion derived from icosanoic acid (arachidic acid), which is a saturated fatty acid with a 20-carbon chain Iron(3+) ions are the trivalent form of iron, commonly found in various iron compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of icosanoate;iron(3+) typically involves the reaction of icosanoic acid with an iron(3+) salt, such as iron(III) chloride. The reaction can be carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
3 R-COOH+FeCl3→Fe(R-COO)3+3 HCl
where R-COOH represents icosanoic acid. The reaction mixture is then cooled, and the product is precipitated out, filtered, and purified .
Industrial Production Methods
Industrial production of icosanoate;iron(3+) may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as crystallization, filtration, and drying are commonly used in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Icosanoate;iron(3+) can undergo various chemical reactions, including:
Oxidation: The iron(3+) ion can participate in redox reactions, where it can be reduced to iron(2+) while oxidizing other species.
Substitution: The icosanoate ligands can be substituted by other ligands in coordination chemistry reactions.
Complexation: The iron(3+) ion can form complexes with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions involving icosanoate;iron(3+) include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and various ligands (e.g., amines, phosphines). Reaction conditions may vary depending on the desired outcome, but typical conditions include ambient temperature and pressure, with solvents such as water, ethanol, or methanol .
Major Products Formed
The major products formed from reactions involving icosanoate;iron(3+) depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield iron(2+) complexes, while substitution reactions may result in new iron(3+) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Icosanoate;iron(3+) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and coordination compounds.
Biology: Studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for iron deficiency anemia.
Industry: Utilized in the production of iron-based catalysts and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of icosanoate;iron(3+) involves its ability to interact with various molecular targets and pathways. In biological systems, iron(3+) ions can participate in redox reactions, facilitating electron transfer processes. The icosanoate ligands may also play a role in modulating the solubility and bioavailability of the compound. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) acetate: Another iron(3+) compound with acetate ligands instead of icosanoate.
Iron(III) citrate: An iron(3+) compound with citrate ligands, commonly used in medical applications.
Iron(III) oxalate: An iron(3+) compound with oxalate ligands, used in various chemical reactions.
Uniqueness
Icosanoate;iron(3+) is unique due to the presence of long-chain fatty acid ligands, which can impart distinct properties such as increased hydrophobicity and potential interactions with lipid membranes. This uniqueness makes it a valuable compound for specific applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
99116-28-6 |
|---|---|
Molekularformel |
C60H117FeO6 |
Molekulargewicht |
990.4 g/mol |
IUPAC-Name |
icosanoate;iron(3+) |
InChI |
InChI=1S/3C20H40O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3*2-19H2,1H3,(H,21,22);/q;;;+3/p-3 |
InChI-Schlüssel |
KZMFQYOQSAFJLR-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)



